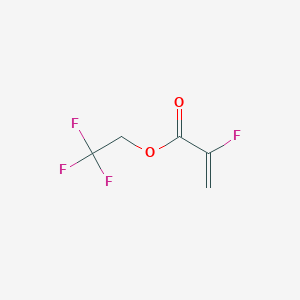

2,2,2-Trifluoroethyl-2-fluoroacrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2,2-Trifluoroethyl-2-fluoroacrylate is a compound with the molecular formula C5H4F4O2 . It is useful in the development of low refractive index polymers, materials with less light distortion .

Synthesis Analysis

The synthesis of poly(fluoroacrylate)s with tunable wettability and improved adhesion for potential application as functional coatings was achieved via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF), an adhesion-promoting monomer . Copolymers based on 2,2,2-trifluoroethyl methacrylate (MATRIFE) and 2,2,2-trichlororoethyl α-fluoroacrylate (FATRICE) were synthesized in good yields by a radical process initiated by tert-butyl 2,2-dimethylperoxypropanoate .Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 4 fluorine atoms, 4 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C5H4F4O2/c1-3(6)4(10)11-2-5(7,8)9/h1-2H2 .Chemical Reactions Analysis

The RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) was investigated under thermal conditions and light irradiation . The performances of 4 different chain transfer agents were observed .Physical And Chemical Properties Analysis

The molecular weight of this compound is 172.08 g/mol . It has a topological polar surface area of 26.3 Ų . The compound has a rotatable bond count of 3 .Aplicaciones Científicas De Investigación

Polymerization and Copolymerization

2,2,2-Trifluoroethyl-2-fluoroacrylate (FATRIFE) is extensively used in polymerization and copolymerization processes. It's known for being part of a wide range of copolymers, especially in combination with alkyl 2-trifluoromethacrylate, leading to materials with high-tech applications due to their low toxicity, versatility, and ease of handling (Patil & Améduri, 2013). Moreover, copolymerization of FATRIFE with 2-(trifluoromethyl)acrylic acid yields poly(fluoroacrylate)s with adjustable surface hydrophobicity, useful for functional coatings (Banerjee et al., 2017).

Thermal and Photo-RAFT Polymerization

FATRIFE has been investigated under thermal conditions and light irradiation in RAFT (Reversible Addition Fragmentation chain Transfer) polymerization processes. This method offers controlled polymerization, demonstrating its versatility in polymer chemistry (Yang et al., 2018).

Self-Healing Materials

Developments in Diels–Alder chemistry involving FATRIFE have led to the creation of self-healing polymeric materials, showcasing its application in advanced material science (Banerjee et al., 2019).

Optical and Thermal Properties

Studies on the copolymerization of FATRIFE with other acrylates have provided insights into the modulation of thermal and optical properties of the resultant copolymers, beneficial for various industrial applications (Cracowski et al., 2008).

Environmental Impact and Biodegradability

The biodegradation potential of fluoroacrylate polymers, including those based on FATRIFE, has been studied to assess their environmental impact. This research is crucial in understanding the long-term effects of these materials in the ecosystem (Russell et al., 2008).

Mecanismo De Acción

Target of Action

The primary target of 2,2,2-Trifluoroethyl-2-fluoroacrylate (FATRIFE) is the formation of poly(fluoroacrylate)s via radical copolymerization . The compound is used in conjunction with 2-(trifluoromethyl)acrylic acid (MAF), an adhesion-promoting monomer .

Mode of Action

FATRIFE interacts with its targets through a process known as radical copolymerization . This process is initiated by tert-butyl peroxypivalate, leading to the formation of poly(FATRIFE-co-MAF) copolymers . The copolymerization involves a highly branched perfluorinated radical that releases a ˙CF3 radical, which then attacks the CH2 of FATRIFE .

Biochemical Pathways

The biochemical pathway involved in the action of FATRIFE is the radical copolymerization process . This process leads to the formation of poly(FATRIFE-co-MAF) copolymers with different molar compositions . The reactivity ratios of the FATRIFE and MAF monomer pair were determined, evidencing the formation of statistical copolymers .

Result of Action

The result of FATRIFE’s action is the formation of poly(FATRIFE-co-MAF) copolymers with tunable wettability and improved adhesion . These copolymers exhibit various glass transition temperatures (Tg) depending on their compositions . Their thermal stability increases with increasing FATRIFE content in the copolymer .

Action Environment

The action of FATRIFE can be influenced by environmental factors such as temperature and light conditions . For instance, the RAFT polymerization of FATRIFE was investigated under thermal conditions and light irradiation . Additionally, the storage temperature of FATRIFE is recommended to be between 28°C .

Safety and Hazards

The safety data sheet for 2,2,2-Trifluoroethyl-2-fluoroacrylate suggests that it should not be inhaled and the generation of vapours/aerosols should be avoided . It is recommended to keep away from open flames, hot surfaces, and sources of ignition . Contaminated clothing should be changed immediately and preventive skin protection should be applied .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It has been used in the radical copolymerization process to synthesize high polymer materials

Molecular Mechanism

It is known that the compound is involved in the radical copolymerization process

Temporal Effects in Laboratory Settings

It has been used in the RAFT polymerization process under thermal conditions and light irradiation . The compound showed controlled polymerization at room temperature .

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl 2-fluoroprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F4O2/c1-3(6)4(10)11-2-5(7,8)9/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXVPPNYSBFWNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)OCC(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95243-61-1 |

Source

|

| Details | Compound: 2-Propenoic acid, 2-fluoro-, 2,2,2-trifluoroethyl ester, homopolymer | |

| Record name | 2-Propenoic acid, 2-fluoro-, 2,2,2-trifluoroethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95243-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

172.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid](/img/structure/B2897481.png)

![3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2897482.png)

![5-{2-[methyl(phenyl)amino]-2-oxoethyl}-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B2897484.png)

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2897485.png)

![2-[2-[[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]ethoxy]ethanol](/img/structure/B2897486.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2897487.png)

![7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline](/img/structure/B2897488.png)

![N-(2-(dimethylamino)ethyl)-3-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2897489.png)

![3-methoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2897493.png)

![2-Chloro-N-methyl-N-[(3R,4R)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-yl]propanamide](/img/structure/B2897501.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2897503.png)